Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties. It is an aromatic diisocyanate, which means it contains two isocyanate groups attached to an aromatic ring. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate typically involves the reaction of 4-isocyanatophenyl with benzene-1,4-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is automated to maintain consistent quality and efficiency. The final product is then purified through various techniques, such as distillation or crystallization, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, such as amines or alcohols, to form urea or urethane derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Major Products
The major products formed from these reactions include urea derivatives, urethane derivatives, and polyurethanes. These products have various applications in the production of foams, coatings, and adhesives .
Wissenschaftliche Forschungsanwendungen
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Wirkmechanismus
The mechanism of action of Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate involves the reactivity of its isocyanate groups. These groups can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form stable covalent bonds. This reactivity is exploited in the production of polyurethanes, where the compound reacts with polyols to form long polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Similar in structure but with different reactivity and applications.
Toluene diisocyanate (TDI): Another aromatic diisocyanate with different properties and uses.
Uniqueness
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form stable polymers makes it valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
121178-12-9 |
---|---|
Molekularformel |
C22H12N2O6 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12N2O6/c25-13-23-17-5-9-19(10-6-17)29-21(27)15-1-2-16(4-3-15)22(28)30-20-11-7-18(8-12-20)24-14-26/h1-12H |
InChI-Schlüssel |
LHIKBTQXWNITNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N=C=O)C(=O)OC3=CC=C(C=C3)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.